4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl
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Overview
Description
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with two ethenyl groups, each substituted with two 4-tert-butylphenyl groups. Its structure imparts significant steric hindrance, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the preparation of 2,2-bis(4-tert-butylphenyl)ethenyl groups through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.
Coupling with Biphenyl: The ethenyl intermediates are then coupled with a biphenyl core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert conditions and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups, altering the compound’s electronic properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Conversion to ethyl-substituted biphenyl derivatives.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
Scientific Research Applications
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying steric effects in organic reactions.
Materials Science: Incorporated into polymers and other materials to enhance thermal stability and mechanical properties.
Biology and Medicine: Investigated for its potential as a fluorescent probe or imaging agent due to its unique optical properties.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl involves its interaction with molecular targets through steric and electronic effects. The bulky tert-butyl groups provide significant steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The ethenyl groups contribute to the compound’s electronic properties, influencing its behavior in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Lacks the ethenyl groups, resulting in different steric and electronic properties.
4,4’-Bis(2,6-di-tert-butylphenol): Contains hydroxyl groups instead of ethenyl groups, leading to different reactivity and applications.
Bis(4-tert-butylphenyl)amine:
Uniqueness
4,4’-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1’-biphenyl is unique due to its combination of steric hindrance and electronic properties, making it a valuable compound for studying complex organic reactions and developing advanced materials.
Properties
CAS No. |
147694-81-3 |
---|---|
Molecular Formula |
C56H62 |
Molecular Weight |
735.1 g/mol |
IUPAC Name |
1-[2,2-bis(4-tert-butylphenyl)ethenyl]-4-[4-[2,2-bis(4-tert-butylphenyl)ethenyl]phenyl]benzene |
InChI |
InChI=1S/C56H62/c1-53(2,3)47-29-21-43(22-30-47)51(44-23-31-48(32-24-44)54(4,5)6)37-39-13-17-41(18-14-39)42-19-15-40(16-20-42)38-52(45-25-33-49(34-26-45)55(7,8)9)46-27-35-50(36-28-46)56(10,11)12/h13-38H,1-12H3 |
InChI Key |
KBTBSJOSVYDBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
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